Propiophenone, 4'-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride
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Overview
Description
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O2 and a molecular weight of 439.4184 . This compound is known for its significant pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves multiple steps. One common synthetic route includes the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound forms an enzyme-inhibitor complex, which competitively inhibits the target enzyme .
Comparison with Similar Compounds
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride can be compared with other similar compounds, such as:
N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides: These compounds also exhibit significant pharmacological properties, including enzyme inhibition and low cytotoxicity.
1-[2-Hydroxy-4-[4-(4-phenyl-1-piperazinyl)butoxy]-3-propylphenyl]ethanone dihydrochloride: This compound shares structural similarities and is used in similar research applications.
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride stands out due to its unique combination of pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
65976-26-3 |
---|---|
Molecular Formula |
C23H32Cl2N2O2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-[4-[4-(4-phenylpiperazin-1-yl)butoxy]phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-23(26)20-10-12-22(13-11-20)27-19-7-6-14-24-15-17-25(18-16-24)21-8-4-3-5-9-21;;/h3-5,8-13H,2,6-7,14-19H2,1H3;2*1H |
InChI Key |
FPMLIKQEMJIXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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